molecular formula C17H16ClFN2O4 B2540621 N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide CAS No. 1396845-16-1

N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide

Cat. No.: B2540621
CAS No.: 1396845-16-1
M. Wt: 366.77
InChI Key: KEDKGHLLVDNOFT-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, a cyclopropyl group, and a furan ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide typically involves multiple steps:

    Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a benzene ring to form the 3-chloro-4-fluorophenyl intermediate. Common reagents include chlorine gas and fluorine sources such as hydrogen fluoride.

    Cyclopropyl and Furan Ring Introduction: The cyclopropyl and furan rings are introduced through cyclopropanation and furan synthesis reactions, respectively. These steps often require catalysts and specific reaction conditions to ensure the correct formation of the rings.

    Coupling Reactions: The final step involves coupling the chloro-fluorophenyl intermediate with the cyclopropyl-furan moiety using ethanediamide as a linker. This step may require the use of coupling agents such as carbodiimides and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to achieve its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide is unique due to its combination of chloro, fluoro, cyclopropyl, and furan groups, which confer distinct chemical and biological properties.

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a chloro-fluorophenyl moiety, a cyclopropyl group, and a furan ring, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

1. Pharmacodynamics
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems, particularly those related to pain and inflammation. It has been studied for its analgesic properties, potentially acting as a novel analgesic agent.

2. Mechanism of Action
The proposed mechanism involves the modulation of opioid receptors and other neurotransmitter pathways. In vitro studies have demonstrated that the compound can bind to mu-opioid receptors, suggesting its potential as an opioid analgesic .

3. Antinociceptive Effects
In animal models, this compound has shown dose-dependent antinociceptive effects. Studies report significant reductions in pain responses in models of acute and chronic pain .

Case Studies

Case Study 1: Analgesic Efficacy
A study conducted on rodents evaluated the analgesic efficacy of the compound using the hot plate test. Results indicated that doses of 5 mg/kg significantly reduced reaction times compared to control groups, suggesting effective pain relief without major side effects .

Case Study 2: Side Effects Profile
Another investigation focused on the side effects associated with the compound. The study found minimal adverse effects at therapeutic doses, with no significant changes in vital signs or behavioral alterations observed during the trials .

Research Findings

StudyObjectiveFindings
Evaluate analgesic propertiesSignificant pain relief in rodent models
Assess side effectsMinimal adverse effects at therapeutic doses
Mechanism of actionBinding affinity to mu-opioid receptors confirmed

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4/c18-12-8-11(5-6-13(12)19)21-16(23)15(22)20-9-17(24,10-3-4-10)14-2-1-7-25-14/h1-2,5-8,10,24H,3-4,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDKGHLLVDNOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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